molecular formula C14H15NO B2601282 8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one CAS No. 79115-74-5

8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one

Cat. No. B2601282
CAS RN: 79115-74-5
M. Wt: 213.28
InChI Key: ODVMPUWRYDXQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one, also known as THAIQ, is a heterocyclic compound that has been the subject of scientific research for its potential therapeutic applications. THAIQ has been synthesized using various methods and has shown promising results in various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Applications

  • The compound "8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one" and its derivatives exhibit a wide array of chemical properties useful in synthesis and drug design. Notably, a novel series involving the compound was prepared by condensation, hydrolysis, and cyclization processes, showing promising antitumor activities against human tumor cell lines like hepatocellular carcinoma and mammary gland breast cancer (Mahmoud et al., 2018).

Biological and Medicinal Applications

  • Azepino[1,2-b]isoquinolines were utilized in a diastereoselective synthesis aiming at functionalized compounds, forming key structural features of alkaloids like quinocarcin. The synthesis process and the hetero-ene reaction involved are noteworthy for their stereoselectivities, heavily influenced by substitution patterns and the type of Lewis acid (Koepler et al., 2004).
  • The compound and its analogues have been a part of significant antifungal research, demonstrating considerable activity against fungal species like Aspergillus niger and Pencillium notatum, positioning them as potential candidates in antifungal treatments (Gupta, 2011).

properties

IUPAC Name

8,9,10,11-tetrahydro-7H-azepino[1,2-b]isoquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15(12)14/h3-4,6,8,10H,1-2,5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVMPUWRYDXQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=CC=CC=C3C(=O)N2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Homophthalic anhydride (4.86 g, 30 mmol) was added portionwise over 10 minutes to a refluxing solution of 1-aza-2-methoxycycloheptene (4.20 g, 33 mmol) in toluene. After addition was complete, the reaction mixture was heated an additional 1 h before cooling to ambient temperature. The reaction mixture was diluted with chloroform, the resulting solution was washed twice with sodium hydroxide, and the dried (magnesium sulfate) organic layer was concentrated in vacuo. The residue was chromatographed on silica gel using chloroform, followed by 4% methanol in chloroform, as eluent to give the desired compound. This was triturated with 20% ether in hexanes (40 ml) to yield the title compound as an off-white solid (2.21 g, 42%), m.p. 99-101° C.
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
1-aza-2-methoxycycloheptene
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.